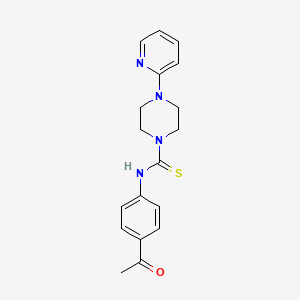

![molecular formula C23H25FN2O2 B5560432 2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar indole derivatives often involves multicomponent reactions, where key structural components like fluorophenyl groups and piperidinyl moieties are integrated into the indole framework. A representative synthesis procedure includes the straightforward multicomponent reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, leading to compounds crystallizing in specific space groups, highlighting the method's efficacy in crafting complex indole derivatives (Sharma et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, revealing planar molecular structures except for certain rings adopting specific conformations. This analysis often uncovers the presence of intra- and inter-hydrogen bonds, contributing to the stability and supermolecular assembly of the compound, as evidenced by π-π interactions and hydrogen bonding patterns that facilitate chain extensions along specific crystal axes (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving indole derivatives can lead to the formation of potent bioactive compounds. These reactions include regioselective multicomponent synthesis approaches that integrate various functional groups, allowing for the targeted modification of the indole core to enhance biological activity and selectivity (Sapnakumari et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their structural characteristics. The crystalline form, space group, and molecular conformations significantly influence these properties, which are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and overall molecular structure. For instance, the presence of fluorophenyl and piperidinyl groups can affect the compound's affinity for biological receptors, influencing its potential as a therapeutic agent. Chemical modifications through reactions like fluorination can further tailor these properties, enhancing the compound's selectivity and efficacy for specific biological activities (Niel et al., 1999).

Scientific Research Applications

Receptor Affinity and Selectivity

Research has explored indole derivatives for their affinity and selectivity towards serotonin receptors, with compounds demonstrating potent receptor binding and the ability to inhibit serotonin-induced behaviors in rats. These studies highlight the potential of indole derivatives as central nervous system (CNS) agents, particularly as serotonin 5-HT2 antagonists (Andersen et al., 1992). Another study on 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position revealed significant dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting their utility in addressing conditions like schizophrenia (Perregaard et al., 1992).

Anticancer Activity

Indolyl-1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, demonstrating promising activity. This indicates the potential of indole derivatives as selective anticancer agents (Kumar et al., 2011).

Chemical Synthesis and Drug Development

Studies have also focused on the development of efficient synthesis processes for indole derivatives with potential pharmacological applications. For example, the synthesis of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole highlights a safe, scalable process for producing compounds with antidepressant activity (Anderson et al., 1997).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-(2-fluorophenoxy)piperidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O2/c1-14-12-15(2)21-18(13-14)16(3)22(25-21)23(27)26-10-8-17(9-11-26)28-20-7-5-4-6-19(20)24/h4-7,12-13,17,25H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUAKYAYYWFYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC(CC3)OC4=CC=CC=C4F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)

![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)

![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)

![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)